(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

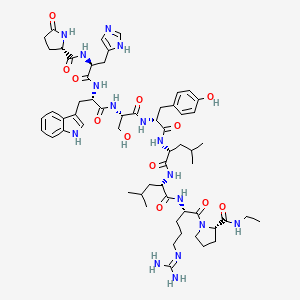

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44+,45-,46-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIJNRVAKGFPGQ-KWJSFHMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N16O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1209.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH (Leuprolide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH, more commonly known as leuprolide or leuprorelin, is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Its clinical utility in a range of hormone-dependent pathologies, including prostate cancer, endometriosis, and central precocious puberty, is predicated on its unique biphasic mechanism of action.[3][4] This guide provides a detailed technical exploration of the molecular and cellular mechanisms underpinning leuprolide's therapeutic effects. We will dissect the initial stimulatory phase and the subsequent profound suppression of the hypothalamic-pituitary-gonadal (HPG) axis, offering insights into receptor binding, signal transduction, and the experimental methodologies used to characterize these processes.

Introduction: A Superagonist of the GnRH Receptor

Native gonadotropin-releasing hormone (GnRH) is a decapeptide that plays a pivotal role in regulating the reproductive axis.[5] It is secreted in a pulsatile manner from the hypothalamus and binds to GnRH receptors (GnRHR) on pituitary gonadotropes, stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][7] These gonadotropins, in turn, regulate gonadal steroidogenesis.[6]

Leuprolide is a synthetic nonapeptide analog of GnRH, engineered for greater potency and a longer half-life.[8][9] The key structural modifications—the substitution of D-leucine for glycine at position 6 and the replacement of the C-terminal glycine-amide with an ethylamide—confer enhanced resistance to degradation and a significantly higher binding affinity for the GnRH receptor.[9] This makes leuprolide a "superagonist" of the GnRHR.

The central paradox of leuprolide's action lies in its biphasic effect. While acute administration mimics the action of native GnRH, leading to a transient surge in LH and FSH, continuous exposure results in a profound and sustained suppression of gonadotropin secretion.[1][3] This "medical castration" is the therapeutic goal in the treatment of hormone-dependent diseases.[8]

Molecular Mechanism of Action: A Tale of Two Phases

The mechanism of action of leuprolide can be conceptually divided into two distinct phases: an initial stimulatory phase and a subsequent inhibitory phase characterized by receptor desensitization and downregulation.

Phase 1: Initial Stimulation and the "Flare" Phenomenon

Upon administration, leuprolide binds to and activates GnRH receptors on pituitary gonadotropes.[6] This initial agonistic action triggers a signaling cascade that mirrors the effect of a supraphysiological dose of native GnRH.[1][8] This leads to a transient increase in the secretion of LH and FSH, which in turn stimulates the gonads to produce testosterone in males and estrogen in females.[2] This initial surge in sex hormone levels is often referred to as the "flare effect" and can be observed within the first few weeks of treatment.[2]

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.[5][10] The binding of leuprolide induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC).[5][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][10]

-

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[10]

-

DAG , along with the increased intracellular Ca2+, activates protein kinase C (PKC).[10]

The activation of the PKC and Ca2+/calmodulin pathways ultimately leads to the phosphorylation of various downstream targets, including mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinase (ERK).[11] This signaling cascade culminates in the synthesis and release of LH and FSH.[7][11]

Figure 1: Initial signaling cascade upon leuprolide binding to the GnRH receptor.

Phase 2: Desensitization and Downregulation

The therapeutic efficacy of leuprolide stems from the physiological response to continuous, non-pulsatile GnRH receptor stimulation.[2] This sustained activation leads to a state of receptor desensitization and a reduction in the number of GnRH receptors on the cell surface (downregulation).[1][3] This process effectively uncouples the receptor from its downstream signaling pathways, leading to a profound and sustained suppression of LH and FSH secretion.[2][6] Consequently, gonadal steroid production is reduced to castrate levels.[8]

The precise molecular mechanisms of GnRHR desensitization are complex but are thought to involve:

-

Receptor Phosphorylation: Although the mammalian GnRH receptor lacks the C-terminal tail that is typically involved in the desensitization of other GPCRs, phosphorylation by G-protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases can still occur on intracellular loops, leading to uncoupling from G-proteins.

-

Arrestin Binding: Following phosphorylation, arrestin proteins can bind to the receptor, further sterically hindering G-protein interaction and promoting receptor internalization.

-

Receptor Internalization: The agonist-bound receptors are internalized into the cell via endocytosis. Once inside the cell, they can either be targeted for degradation in lysosomes or recycled back to the cell surface. Continuous stimulation with leuprolide shifts this balance towards degradation, leading to a net loss of surface receptors.[5]

Figure 2: The process of leuprolide-induced GnRH receptor desensitization and downregulation.

Experimental Characterization of Leuprolide's Mechanism of Action

A comprehensive understanding of leuprolide's mechanism of action has been elucidated through a variety of in vitro and in vivo experimental approaches. The following sections detail the methodologies for key assays used to characterize the interaction of leuprolide with the GnRH receptor and its functional consequences.

Receptor Binding Affinity

Determining the binding affinity of leuprolide to the GnRH receptor is fundamental to understanding its potency. This is typically achieved through competitive radioligand binding assays.

Quantitative Data Summary

| Compound | Receptor | Assay Type | IC50 (nM) | Reference |

| Leuprolide | Human GnRHR I | Competition Binding | 0.64 | [12] |

Experimental Protocol: Competitive Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture cells expressing the GnRH receptor (e.g., HEK293 cells stably transfected with the human GnRH receptor) to confluency.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA) and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of a radiolabeled GnRH analog (e.g., 125I-triptorelin) to each well.

-

Add increasing concentrations of unlabeled leuprolide to compete for binding with the radioligand.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled GnRH).

-

Add the prepared cell membranes to each well.

-

Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the leuprolide concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of leuprolide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Activity: Inositol Phosphate Accumulation

To assess the functional consequence of GnRH receptor activation by leuprolide, the accumulation of inositol phosphates (IPs), the downstream products of PLC activation, can be measured.

Experimental Protocol: Inositol Phosphate Accumulation Assay

-

Cell Culture and Labeling:

-

Plate GnRH receptor-expressing cells in a multi-well plate.

-

Label the cells by incubating them overnight in an inositol-free medium supplemented with [3H]myo-inositol. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.

-

-

Agonist Stimulation:

-

Wash the cells to remove excess radiolabel.

-

Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Stimulate the cells with various concentrations of leuprolide for a defined period (e.g., 30-60 minutes).[13][14]

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by adding a cold solution of perchloric acid or trichloroacetic acid to lyse the cells and precipitate proteins.

-

Neutralize the cell lysates.

-

-

Separation and Quantification:

-

Separate the total inositol phosphates from free [3H]myo-inositol and other cellular components using anion-exchange chromatography.[15]

-

Quantify the amount of [3H]-labeled inositol phosphates in each sample using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [3H]-IPs accumulated against the logarithm of the leuprolide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of leuprolide that produces 50% of the maximal response).

-

Downstream Signaling: ERK Phosphorylation

The activation of the MAPK/ERK pathway is a key downstream event following GnRH receptor stimulation. This can be quantified by measuring the phosphorylation of ERK1/2 using Western blotting.

Experimental Protocol: Western Blot for ERK Phosphorylation

-

Cell Culture and Treatment:

-

Plate GnRH receptor-expressing cells (e.g., LβT2 gonadotrope cells) and grow to sub-confluency.

-

Serum-starve the cells for several hours to reduce basal levels of ERK phosphorylation.

-

Treat the cells with leuprolide at various concentrations and for different time points.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Detection and Analysis:

-

Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe it with an antibody that recognizes total ERK1/2.

-

Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.

-

Figure 3: A generalized experimental workflow for characterizing the mechanism of action of leuprolide.

Conclusion

This compound (leuprolide) is a cornerstone of endocrine therapy, and its efficacy is a direct result of its well-defined and paradoxical mechanism of action. As a potent GnRH receptor superagonist, its initial stimulatory effect is followed by a profound and therapeutically beneficial suppression of the hypothalamic-pituitary-gonadal axis. This is achieved through the desensitization and downregulation of the GnRH receptor, a process driven by continuous, non-pulsatile stimulation. The in-depth understanding of its interaction with the GnRH receptor and the subsequent signaling cascades, as elucidated by the experimental approaches detailed in this guide, is crucial for the continued development and optimization of GnRH-based therapies.

References

-

What is the mechanism of Leuprolide Acetate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Leuprolide Acetate 1mg/0.2ml Solution for Injection: A Clinical Profile - GlobalRx. (n.d.). Retrieved from [Link]

-

Leuprorelin. (n.d.). In Wikipedia. Retrieved from [Link]

-

leuprolide-mesylate - Liv Hospital. (2026, February 24). Retrieved from [Link]

-

What are the molecular and cellular mechanisms of action of LEUPROLIDE ACETATE in FENSOLVI KIT therapy? | R Discovery. (n.d.). Retrieved from [Link]

-

Editorial: Gonadotropin-Releasing Hormone Receptor Signaling and Functions - PMC. (n.d.). Retrieved from [Link]

-

Gonadotropin-Releasing Hormone Receptor (GnRHR) and Hypogonadotropic Hypogonadism - MDPI. (2023, November 4). Retrieved from [Link]

-

Gonadotropin-Releasing Hormone Receptors: Structure and Signal Transduction Pathways | Endocrine Reviews | Oxford Academic. (n.d.). Retrieved from [Link]

-

Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - Frontiers. (2013, November 20). Retrieved from [Link]

-

Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf - NIH. (2023, May 1). Retrieved from [Link]

-

Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC. (n.d.). Retrieved from [Link]

-

Saturation binding assay (A) of 125 I-GnRH to GnRH receptor of prostate... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

A Preformed Signaling Complex Mediates GnRH-Activated ERK Phosphorylation of Paxillin and FAK at Focal Adhesions in LβT2 Gonadotrope Cells - PMC. (2009, July 23). Retrieved from [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). Retrieved from [Link]

-

Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC. (n.d.). Retrieved from [Link]

-

Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction | PLOS One - Research journals. (2013, January 9). Retrieved from [Link]

-

leuprolideacetate - Liv Hospital. (2026, February 24). Retrieved from [Link]

-

Gonadotropin-releasing hormone (GnRH)-receptor coupling to inositol phosphate and prolactin production in GH3 cells stably transfected with rat GnRH receptor complementary deoxyribonucleic acid - PubMed. (n.d.). Retrieved from [Link]

-

Leuprolide - StatPearls - NCBI Bookshelf. (2023, July 10). Retrieved from [Link]

-

Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1). Retrieved from [Link]

-

GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC. (2024, December 31). Retrieved from [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14). Retrieved from [Link]

-

GnRH Activates ERK1/2 Leading to the Induction of c-fos and LHЯ Protein Expression in LЯT2 Cells. (n.d.). Retrieved from [Link]

-

Leuprolide Injection: Package Insert / Prescribing Info - Drugs.com. (2026, January 26). Retrieved from [Link]

-

Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives. (n.d.). Retrieved from [Link]

-

Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC. (2023, October 16). Retrieved from [Link]

-

Western blot band for Erk and phopho(p) - ResearchGate. (2012, December 3). Retrieved from [Link]

-

A, time courses for accumulation of ³H-radiolabeled total inositol... - ResearchGate. (n.d.). Retrieved from [Link]

-

Gonadotropin releasing hormone stimulates the formation of inositol phosphates in rat anterior pituitary tissue - PubMed. (1985, March 1). Retrieved from [Link]

-

Table S2. (n.d.). Retrieved from [Link]

Sources

- 1. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]

- 2. Leuprorelin - Wikipedia [en.wikipedia.org]

- 3. Articles [globalrx.com]

- 4. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

- 8. int.livhospital.com [int.livhospital.com]

- 9. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Editorial: Gonadotropin-Releasing Hormone Receptor Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gonadotropin-releasing hormone (GnRH)-receptor coupling to inositol phosphate and prolactin production in GH3 cells stably transfected with rat GnRH receptor complementary deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gonadotropin releasing hormone stimulates the formation of inositol phosphates in rat anterior pituitary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. allpeptide.com [allpeptide.com]

LHRH Agonists vs. Antagonists in Cancer Research: From Pituitary Axis to Direct Tumor Targeting

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is the central regulator of the reproductive endocrine system. For decades, synthetic LHRH analogs—categorized as agonists and antagonists—have been the cornerstone of androgen deprivation therapy (ADT) for hormone-sensitive cancers, most notably prostate cancer. While both classes of drugs achieve therapeutic medical castration, their mechanisms, pharmacodynamic profiles, and direct effects on tumor cells are fundamentally distinct. This technical guide provides an in-depth analysis of these two classes of compounds, moving beyond a surface-level comparison to explore the nuanced signaling pathways, comparative efficacies, and direct anti-tumor activities that are critical for preclinical and clinical cancer research. We will dissect the causality behind their divergent physiological effects, present detailed experimental protocols for their evaluation, and offer insights for drug development professionals aiming to leverage this therapeutic axis.

The Hypothalamic-Pituitary-Gonadal (HPG) Axis: The Primary Battlefield

The rationale for using LHRH analogs in oncology is rooted in disrupting the HPG axis, the primary driver of gonadal steroidogenesis.

1.1 Physiological Signaling

In normal physiology, the hypothalamus releases LHRH in a pulsatile manner. This decapeptide travels to the anterior pituitary and binds to the LHRH receptor (LHRH-R), a G-protein coupled receptor (GPCR), on gonadotrope cells.[1][2] This binding event triggers a downstream signaling cascade, primarily through Gαq/11 proteins, activating Phospholipase C (PLC).[3][4][5][6] PLC activation leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4][5] This cascade culminates in the synthesis and secretion of two critical gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[6] In males, LH acts on Leydig cells in the testes to stimulate the production of testosterone, a key driver for the growth and proliferation of androgen-dependent prostate cancer cells.[2]

Caption: The Hypothalamic-Pituitary-Gonadal (HPG) Axis.

Dueling Mechanisms at the LHRH Receptor

LHRH agonists and antagonists achieve the same endpoint—testosterone suppression—through diametrically opposed mechanisms of action at the pituitary LHRH-R.

2.1 LHRH Agonists: Stimulation followed by Desensitization

LHRH agonists (e.g., Leuprolide, Goserelin) are synthetic analogs designed to be more potent and have a longer half-life than native LHRH.[7] Upon initial administration, they act as super-agonists, binding to the LHRH-R and causing a massive initial release of LH and FSH.[8] This leads to a paradoxical and clinically significant surge in testosterone, a phenomenon known as "testosterone flare" or "clinical flare".[9][10] This flare can last for several days and may exacerbate clinical symptoms in patients with advanced cancer, such as bone pain or spinal cord compression.[9][11]

However, the continuous, non-pulsatile stimulation by the agonist leads to a profound desensitization of the gonadotrope cells. This occurs through two primary processes:

-

Receptor Downregulation: The LHRH-R is internalized and degraded, reducing the number of available receptors on the cell surface.[7][12]

-

Signal Transduction Uncoupling: The remaining receptors become uncoupled from their downstream G-protein signaling pathways.[7]

The net result is a "selective medical hypophysectomy," where the pituitary becomes refractory to further stimulation, leading to a sharp decline in LH and FSH secretion and, consequently, castration levels of testosterone within 2-4 weeks.[1][7]

Caption: Mechanism of LHRH Agonist Action.

2.2 LHRH Antagonists: Direct and Immediate Blockade

LHRH antagonists (e.g., Degarelix, Relugolix) represent a more direct approach. They are competitive inhibitors that bind with high affinity to the pituitary LHRH-R, immediately blocking the binding of endogenous LHRH.[1][7][13] This action directly prevents the stimulation of LH and FSH secretion from the outset.

The crucial advantage of this mechanism is the avoidance of the initial testosterone surge.[2][9][14] Testosterone levels begin to fall within hours of administration, reaching castration levels much more rapidly than with agonists.[14][15] This makes them a more suitable option for patients where a clinical flare could be dangerous.[2]

Caption: Mechanism of LHRH Antagonist Action.

Beyond the Pituitary: Direct Anti-Tumor Effects

While the primary therapeutic effect of LHRH analogs is indirect via systemic androgen deprivation, a growing body of evidence supports a direct role at the tumor level. Many hormone-dependent cancers, including prostate, breast, ovarian, and endometrial cancers, express functional LHRH receptors on their cell surfaces.[7][16][17][18]

3.1 A Divergent Signaling Pathway

Crucially, the signaling pathway activated by LHRH-R on tumor cells appears to differ from that in the pituitary. Instead of coupling to Gαq/11, tumor LHRH-R often couples to Gαi proteins.[1][12][19] Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream pathways like the MAPK/ERK and PI3K/Akt pathways.[12][17] This signaling cascade has been shown to exert direct anti-proliferative and pro-apoptotic effects on cancer cells.[1][19]

This creates a fascinating paradox: LHRH antagonists, which block the receptor at the pituitary, can behave as agonists at the tumor cell level, triggering these Gαi-mediated anti-proliferative signals.[1][12] This dual mechanism presents a compelling area for further research and therapeutic exploitation.

Caption: Pituitary vs. Tumor LHRH Receptor Signaling Pathways.

A Comparative Analysis for the Research Professional

The choice between an LHRH agonist and an antagonist in a research or clinical setting is dictated by their distinct pharmacodynamic and safety profiles.

Table 1: Comparative Profile of LHRH Agonists vs. Antagonists

| Feature | LHRH Agonists (e.g., Leuprolide) | LHRH Antagonists (e.g., Degarelix, Relugolix) | Causality & Research Implication |

| Mechanism of Action | Initial stimulation, then receptor downregulation/desensitization.[7][12] | Direct, competitive receptor blockade.[1][7][13] | Antagonists provide a "cleaner" system for studying immediate androgen deprivation without the confounding factor of an initial hormonal surge. |

| Onset of Testosterone Suppression | Slow; 2-4 weeks to reach castration levels.[1] | Rapid; castration levels achieved within days.[10][14][15] | Crucial for preclinical models requiring rapid tumor growth inhibition or for clinical scenarios with high tumor burden and risk of flare. |

| Testosterone Flare | Yes, significant initial surge in LH, FSH, and testosterone.[8][9] | No testosterone surge.[2][9][14][20] | A major safety concern with agonists. In animal models, flare can lead to inconsistent initial tumor response data. |

| FSH Suppression | Less complete suppression of FSH. | More effective and sustained suppression of LH and FSH.[2] | FSH receptors are found on tumor vasculature; superior FSH suppression by antagonists may contribute to better cardiovascular outcomes and direct anti-tumor effects.[2] |

| PSA Response | Slower decline in Prostate-Specific Antigen (PSA). | More rapid and profound PSA response.[15] | A key biomarker in prostate cancer research; rapid PSA decline with antagonists can be an early indicator of therapeutic efficacy. |

| Cardiovascular Risk | Associated with increased risk of cardiovascular events.[2] | Some studies suggest a lower risk of Major Adverse Cardiovascular Events (MACE).[15][20] | The mechanism is under investigation but may relate to FSH suppression and lack of inflammatory surge. This is a critical area for drug development and safety profiling. Note that some conflicting data exists.[21] |

| Injection Site Reactions | Generally well-tolerated. | Higher incidence of local injection site reactions (e.g., with degarelix).[20] | A formulation and delivery challenge for drug developers; less relevant for acute preclinical studies but important for long-term models. |

Key Experimental Protocols for Evaluating LHRH Analogs

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies provide a framework for the rigorous evaluation of LHRH agonists and antagonists.

5.1 Protocol: In Vitro LHRH Receptor Binding Assay

-

Objective: To determine and compare the binding affinity (Kd) and maximum binding capacity (Bmax) of LHRH analogs to their target receptor. This is a foundational step in characterizing any new compound.

-

Methodology:

-

Membrane Preparation: Culture LHRH-R-positive cells (e.g., human ovarian cancer lines EFO-21, EFO-27[22] or rat pituitary cells) and harvest. Homogenize cells in a cold buffer and centrifuge to pellet the membrane fraction. Resuspend and determine protein concentration via Bradford or BCA assay.

-

Radioligand: Use a high-affinity radiolabeled LHRH analog, such as [¹²⁵I, D-Trp⁶]LHRH, as the tracer.[22][23]

-

Competition Binding: In a multi-tube assay, incubate a fixed amount of cell membrane preparation and radioligand with increasing concentrations of the unlabeled test compound (agonist or antagonist). Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a vast excess of unlabeled ligand).

-

Incubation & Separation: Incubate at a specified temperature (e.g., 4°C) to reach equilibrium. Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash filters quickly with cold buffer.

-

Quantification: Measure the radioactivity of the filters using a gamma counter.

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot specific binding as a function of the log concentration of the competitor. Analyze the data using non-linear regression to determine the IC50, which can be converted to the inhibition constant (Ki). Scatchard analysis can be used to determine Kd and Bmax.[24]

-

5.2 Protocol: In Vivo Assessment of Testosterone Suppression in Animal Models

-

Objective: To evaluate the pharmacodynamic effect of LHRH analogs on suppressing gonadal testosterone production in a living system.

-

Methodology:

-

Animal Model Selection: Adult male Sprague-Dawley rats are a standard model due to their robust HPG axis. For oncology studies involving human tumors, immunodeficient mice (e.g., NSG) engrafted with human prostate cancer xenografts (CDX or PDX models) are used. Humanized mouse models can further help in studying the interaction with the immune system.[25][26][27]

-

Acclimatization and Baseline: Allow animals to acclimatize. Collect baseline blood samples (e.g., via tail vein or submandibular bleed) to determine pre-treatment testosterone and LH levels.

-

Compound Administration: Administer the LHRH agonist or antagonist via the intended clinical route (e.g., subcutaneous injection). For agonists, an initial dense sampling schedule is critical to capture the testosterone flare.

-

Serial Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 2, 4, 8, 24, 48, 72 hours, and then daily or weekly depending on the formulation's duration of action).

-

Hormone Quantification: Separate serum from blood samples. Quantify testosterone and LH concentrations using validated commercial ELISA kits or LC-MS/MS for higher precision.

-

Data Analysis: Plot mean serum testosterone and LH concentrations over time for each treatment group. Determine the time to reach castration (e.g., testosterone < 50 ng/dL), the nadir concentration, and the duration of suppression. For agonists, quantify the peak and duration of the testosterone flare.

-

5.3 Protocol: Cell Proliferation Assay for Direct Antitumor Effects

-

Objective: To measure the direct, non-systemic anti-proliferative effects of LHRH analogs on LHRH-R-positive cancer cells.

-

Methodology:

-

Cell Culture: Culture LHRH-R-positive cancer cells (e.g., OVCAR-3, EFO-27, LNCaP) and an LHRH-R-negative control cell line (e.g., SK-OV-3) in appropriate media.

-

Seeding: Seed cells into 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing a range of concentrations of the LHRH agonist or antagonist. Include a vehicle-only control.

-

Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 24, 48, 72, 96 hours).

-

Viability Assessment: Quantify cell proliferation/viability using a colorimetric or fluorometric assay. Common methods include:

-

MTT/XTT Assay: Measures mitochondrial reductase activity in viable cells.

-

Crystal Violet Assay: Stains total adherent cell biomass.

-

CyQUANT Assay: Measures total DNA content.

-

-

Data Analysis: Read the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle control. Plot cell viability (%) against drug concentration and calculate the IC50 (concentration required to inhibit proliferation by 50%). Comparing effects on LHRH-R-positive vs. negative cells validates receptor-mediated action.

-

Future Directions and Conclusion

The field of LHRH analog research continues to evolve. Key areas of development include:

-

Novel Formulations: The development of oral LHRH antagonists, such as relugolix, represents a significant advancement in patient convenience and treatment adherence.[15]

-

Targeted Therapeutics: Cytotoxic LHRH analogs, which conjugate potent chemotherapeutic agents (like doxorubicin) to an LHRH peptide backbone, are being engineered to selectively deliver toxins to LHRH-R-expressing cancer cells, thereby minimizing systemic toxicity.[17][28][29]

-

Theranostics: Radiolabeled LHRH analogs are being developed for both diagnostic imaging (PET/SPECT) and targeted radionuclide therapy, allowing for the visualization and treatment of metastatic disease.[16]

References

- Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents. (2024). Vertex AI Search.

- GnRH agonist versus GnRH antagonist in ovarian stimulation: an ongoing deb

- GnRH receptor signaling networks. (A) Illustrates a generic signaling... - ResearchGate.

- What are the pros and cons of LHRH antagonist versus the LHRH agonists when it comes to androgen suppression? — Life on ADT. (2020). Life on ADT.

- Signal transduction pathways of GnRHR. Schematic illustration of GnRHR... | Download Scientific Diagram - ResearchGate.

- GnRH agonist versus GnRH antagonist in poor ovarian responders: a meta-analysis - NCBI. (2021).

- Discovery of LHRH and development of LHRH analogs for prostate cancer tre

- GnRH agonist versus antagonist and impact on cycle outcome | PDF. Scribd.

- Dr. Crawford on LHRH Agonists and GNRH Antagonists | OncLive. (2020). OncLive.

- LHRH Antagonists vs LHRH Agonists: Which Is More Beneficial in Prostate Cancer Therapy? | CancerNetwork. (2020). CancerNetwork.

- GNRH agonists vs antagonists in prostate cancer: How to choose | Urology Times. (2021). Urology Times.

- Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf.

- Luteinising Hormone-Releasing Hormone Antagonists in Prostate Cancer: Myths and Facts. (2025). Vertex AI Search.

- Hormone Therapy for Prostate Cancer Fact Sheet - NCI. (2024).

- Gonadotropin-Releasing Hormone Receptor (GnRHR) and Hypogonadotropic Hypogonadism - MDPI. (2023). MDPI.

- Cardiovascular Risk in Prostate Cancer Patients Using Luteinizing Hormone–Releasing Hormone Agonists or a Gonadotropin-Releasing Hormone Antagonist | Journal of Urology - AUA Journals. (2024). AUA Journals.

- Comparison of mechanisms of action of luteinizing hormone-releasing hormone (LHRH) antagonist cetrorelix and LHRH agonist triptorelin on the gene expression of pituitary LHRH receptors in rats - PMC.

- Dr. Berry on the Differences Between LHRH Antagonists and Agonists | OncLive. (2020). OncLive.

- Comparisons of GnRH antagonist protocol versus GnRH agonist long protocol in patients with normal ovarian reserve: A systematic review and meta-analysis | PLOS One - Research journals. (2017). PLOS One.

- Gonadotropin-releasing hormone antagonists versus standard androgen suppression therapy for advanced prostate cancer A systematic review with meta-analysis | BMJ Open. BMJ Open.

- LHRH agonists versus LHRH ANTAGONISTS - Cancer Survivors Network. (2026). Cancer Survivors Network.

- Radiolabeled LHRH and FSH Analogues as Cancer Theranostic Agents: A System

- Evidence-based recommendations on androgen deprivation therapy for localized and advanced prostate cancer - PMC.

- Signaling pathways activated by gonadotropin-releasing hormone receptor... | Download Scientific Diagram - ResearchGate.

- LHRH analogues as anticancer agents: pituitary and extrapituitary sites of action - PubMed. (2001). PubMed.

- Luteinizing Hormone-Releasing Hormone (LHRH)

- Targeting of Cytotoxic Luteinizing Hormone-Releasing Hormone Analogs to Breast, Ovarian, Endometrial, and Prostate Cancers1 | Biology of Reproduction | Oxford Academic. (2005). Oxford Academic.

- Locally Expressed LHRH Receptors Mediate the Oncostatic and Antimetastatic Activity of LHRH Agonists on Melanoma Cells | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. (2002). Oxford Academic.

- EAU Guidelines on Prostate Cancer - TRE

- Utility of LHRH antagonists for advanced prostate cancer - ResearchGate. (2025).

- Advanced Prostate Cancer: AUA/SUO Guideline - American Urological Association.

- KEGG P

- Hormone Therapy for Prostate Cancer | American Cancer Society. (2023). American Cancer Society.

- The Role of LHRH Antagonists in the Treatment of Prostate Cancer - CancerNetwork. (2020). CancerNetwork.

- Development of GnRH Antagonists for Prostate Cancer: New Approaches to Treatment | The Oncologist | Oxford Academic. (2000). Oxford Academic.

- High Affinity Binding and Direct Antiproliferative Effects of LHRH Analogues in Human Ovarian Cancer Cell Lines1'2 - SciSpace. (1993). SciSpace.

- Antibodies to the binding site of the receptor for luteinizing hormone-releasing hormone (LHRH): generation with a synthetic decapeptide encoded by an RNA complementary to LHRH mRNA. | PNAS. PNAS.

- Luteinizing Hormone-Releasing Hormone (LHRH)

- High affinity binding and direct antiproliferative effects of LHRH analogues in human ovarian cancer cell lines - PubMed. (1993). PubMed.

- Novel ligands for the affinity labelling of luteinizing hormone releasing hormone receptors - PMC.

- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Dove Press.

- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dove Press.

- Advancing Prostate Cancer Research with Humanized Mouse Models - Taconic Biosciences. (2025). Taconic Biosciences.

Sources

- 1. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]

- 2. urologytimes.com [urologytimes.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. KEGG PATHWAY: map04912 [genome.jp]

- 7. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. Hormone Therapy for Prostate Cancer Fact Sheet - NCI [cancer.gov]

- 10. cancernetwork.com [cancernetwork.com]

- 11. academic.oup.com [academic.oup.com]

- 12. LHRH analogues as anticancer agents: pituitary and extrapituitary sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of mechanisms of action of luteinizing hormone-releasing hormone (LHRH) antagonist cetrorelix and LHRH agonist triptorelin on the gene expression of pituitary LHRH receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cancernetwork.com [cancernetwork.com]

- 15. emjreviews.com [emjreviews.com]

- 16. mdpi.com [mdpi.com]

- 17. Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. What are the pros and cons of LHRH antagonist versus the LHRH agonists when it comes to androgen suppression? — Life on ADT [lifeonadt.com]

- 21. auajournals.org [auajournals.org]

- 22. High affinity binding and direct antiproliferative effects of LHRH analogues in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. Novel ligands for the affinity labelling of luteinizing hormone releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. dovepress.com [dovepress.com]

- 26. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Advancing Prostate Cancer Research with Humanized Mice | Taconic Biosciences [taconic.com]

- 28. Discovery of LHRH and development of LHRH analogs for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Pituitary and Extrapituitary Effects of Synthetic LHRH Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), analogs are a cornerstone in the management of a multitude of hormone-dependent pathologies. Their primary mechanism of action resides in their profound effects on the pituitary-gonadal axis. However, a growing body of evidence illuminates a complex network of extrapituitary actions that contribute significantly to their therapeutic efficacy. This guide provides a comprehensive exploration of the dual pituitary and extrapituitary effects of synthetic LHRH analogs, delving into their molecular mechanisms, pharmacokinetics, and diverse clinical applications. It aims to equip researchers, scientists, and drug development professionals with a thorough understanding of these powerful therapeutic agents.

Introduction: The Hypothalamic-Pituitary-Gonadal Axis and the Role of LHRH

The intricate orchestration of reproductive function is governed by the hypothalamic-pituitary-gonadal (HPG) axis. At its apex lies the pulsatile secretion of LHRH from the hypothalamus.[1][2][3] This decapeptide acts as the primary regulator of the reproductive system by stimulating the synthesis and release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland.[1][2][3] LH and FSH, in turn, act on the gonads to stimulate steroidogenesis and gametogenesis. The physiological requirement for pulsatile LHRH stimulation is critical; continuous exposure leads to a paradoxical inhibition of the pituitary-gonadal axis.[4][5] This phenomenon of desensitization forms the basis for the therapeutic application of synthetic LHRH analogs.

Synthetic LHRH Analogs: Agonists and Antagonists

Structural modifications of the native LHRH decapeptide have yielded two classes of synthetic analogs with distinct mechanisms of action: LHRH agonists and LHRH antagonists.[6][7]

-

LHRH Agonists: These analogs, such as leuprolide, goserelin, and triptorelin, are designed to have a higher binding affinity for the LHRH receptor and a longer half-life than the native hormone.[8] Upon initial administration, they induce a transient surge in LH and FSH secretion, a phenomenon known as the "flare-up" effect.[9][10][11] However, continuous stimulation leads to downregulation of LHRH receptors on pituitary gonadotrophs, uncoupling of the signal transduction pathway, and subsequent desensitization of these cells.[6][12] This results in a profound and reversible suppression of gonadotropin secretion, leading to a state of medical castration.[12][13]

-

LHRH Antagonists: In contrast, LHRH antagonists, such as degarelix and cetrorelix, act by competitively blocking the LHRH receptor in the pituitary gland.[6][7][12][14] This direct blockade prevents endogenous LHRH from binding and stimulating gonadotropin release, leading to a rapid and profound suppression of LH and FSH without an initial flare-up.[6][14][15][16]

Pharmacokinetics and Formulations

The native LHRH peptide has a very short plasma half-life of 2 to 4 minutes.[8] Synthetic LHRH analogs have been engineered for greater stability and longer duration of action.[17] For instance, the half-life of the agonist buserelin is approximately 80 minutes after a high-dose injection.[18] To overcome the need for frequent administration, various slow-release formulations have been developed, including depot injections and implants, which can provide therapeutic effects for several months.[18][19]

Pituitary Effects: The Cornerstone of Therapeutic Action

The primary and most well-understood mechanism of action of LHRH analogs is their effect on the pituitary gland.

LHRH Agonists: Biphasic Action

-

Initial Stimulation (Flare-up): Upon initial administration, LHRH agonists bind to and activate LHRH receptors, leading to a surge in LH and FSH secretion.[11][12][15] In men, this results in a transient increase in testosterone levels, while in premenopausal women, it causes a temporary rise in estradiol and progesterone.[12] This "flare" can be clinically significant in some conditions, such as advanced prostate cancer, where it may temporarily worsen symptoms.[9]

-

Downregulation and Desensitization: Continuous exposure to LHRH agonists leads to a decrease in the number of LHRH receptors on the surface of pituitary gonadotrophs (downregulation) and an uncoupling of the receptor from its intracellular signaling pathways.[6][12] This renders the gonadotrophs refractory to further stimulation, resulting in a profound and sustained suppression of LH and FSH secretion.[12][13] This state of "medical hypophysectomy" is reversible upon cessation of treatment.[12]

LHRH Antagonists: Immediate and Competitive Inhibition

LHRH antagonists offer a more direct and rapid suppression of the HPG axis. By competitively binding to LHRH receptors, they immediately block the action of endogenous LHRH, leading to a rapid decrease in LH and FSH levels without the initial stimulatory phase.[6][14][15][16] The onset of action is within hours, compared to the 2-4 weeks required for LHRH agonists to achieve profound suppression.[15]

Signaling Pathways

The binding of LHRH or an LHRH agonist to its receptor, a G protein-coupled receptor (GPCR), primarily activates the Gq/11 protein.[20][21] This initiates a signaling cascade involving phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][21] IP3 mobilizes intracellular calcium, while DAG activates protein kinase C, both of which are crucial for the synthesis and release of LH and FSH.[21]

Caption: LHRH Receptor Signaling in Pituitary Gonadotrophs.

Extrapituitary Effects: A Paradigm Shift in Understanding

Beyond their well-established pituitary actions, LHRH analogs exert direct effects on various peripheral tissues and tumors that express LHRH receptors.[12][22] This has led to a paradigm shift in our understanding of their therapeutic mechanisms, particularly in oncology.

Presence of LHRH Receptors in Extrapituitary Tissues

LHRH receptors have been identified in a wide range of normal and malignant tissues, including the ovaries, testes, uterus, breast, prostate, and various cancer cell lines.[1][3][12][20] The presence of these receptors provides a molecular basis for the direct actions of LHRH analogs on these tissues.

Direct Antitumor Effects

In contrast to the stimulatory Gq/11-mediated signaling in the pituitary, the LHRH receptor in tumor cells is often coupled to a Gi protein.[6][7][23] Activation of this pathway leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits cell proliferation and promotes apoptosis.[6][24]

-

Inhibition of Cell Proliferation: Both LHRH agonists and antagonists have been shown to exert direct antiproliferative effects on various cancer cell lines, including breast, prostate, ovarian, and endometrial cancers.[6][23][24]

-

Induction of Apoptosis: LHRH analogs can induce programmed cell death in cancer cells. For instance, in a pancreatic cancer cell line, increased GnRH expression led to the downregulation of the anti-apoptotic protein BCL2 and upregulation of pro-apoptotic proteins BAX and cleaved caspases.[24]

-

Anti-metastatic and Anti-angiogenic Activity: LHRH analogs have been shown to inhibit the metastatic potential of cancer cells and may also have anti-angiogenic effects.[23][24]

Interestingly, LHRH antagonists, while blocking the pituitary receptor, can act as agonists at the tumor LHRH receptor, exerting direct antitumor effects.[6][7][23]

Caption: LHRH Receptor Signaling in Tumor Cells.

Clinical Applications: A Broad Therapeutic Spectrum

The profound hormonal and direct cellular effects of LHRH analogs have led to their widespread use in a variety of clinical settings.

| Clinical Application | LHRH Agonists | LHRH Antagonists | Therapeutic Rationale |

| Prostate Cancer | Standard of care for advanced, hormone-sensitive disease.[25][26] | Also used for advanced prostate cancer, with the advantage of no tumor flare.[10][25] | Suppression of testosterone to castrate levels, inhibiting tumor growth.[8][12] |

| Breast Cancer | Used for ovarian suppression in premenopausal women with hormone receptor-positive breast cancer.[15][23] | Under investigation. | Reduction of estrogen levels to postmenopausal ranges.[12][15] |

| Gynecological Disorders | |||

| - Endometriosis | Effective in reducing pain and lesion size.[13][19] | Also effective, with a rapid onset of action.[15][16] | Induction of a hypoestrogenic state, causing atrophy of endometrial implants.[13][15] |

| - Uterine Fibroids | Used to shrink fibroids and reduce bleeding, often pre-operatively.[13][19] | Effective in reducing fibroid volume.[15] | Creation of a hypoestrogenic environment, leading to fibroid regression.[15] |

| Central Precocious Puberty | Gold standard for treatment.[5][8] | Investigated as a treatment option.[27] | Suppression of premature activation of the HPG axis.[5][8] |

| Assisted Reproductive Technology (ART) | Used to prevent a premature LH surge during controlled ovarian hyperstimulation. | Also used to prevent premature ovulation, offering more flexible protocols.[16] | Controlled suppression of endogenous gonadotropins to allow for optimal follicle development and oocyte retrieval. |

Experimental Protocols: Investigating the Effects of LHRH Analogs

In Vitro Bioassay for Direct Ovarian Effects

This protocol describes an in vitro bioassay to assess the direct inhibitory effect of LHRH agonists on progesterone secretion by rat ovarian cells.[28]

Objective: To determine the bioactivity of LHRH agonists based on their ability to inhibit human chorionic gonadotropin (HCG)-induced progesterone secretion.

Methodology:

-

Cell Preparation:

-

Induce pseudopregnancy in female rats through sequential hormone treatment.

-

Harvest ovaries and mechanically and enzymatically disperse them to create a luteal cell-rich suspension.[28]

-

-

Cell Culture and Treatment:

-

Culture the ovarian cell suspensions in appropriate media.

-

Treat cells with a stimulant (e.g., 1 mIU/ml HCG) to induce progesterone secretion.

-

Concomitantly treat with various concentrations of the LHRH agonist being tested.[28]

-

-

Progesterone Measurement:

-

After an incubation period, collect the cell culture supernatant.

-

Measure progesterone concentrations using a suitable immunoassay (e.g., ELISA or RIA).

-

-

Data Analysis:

-

Calculate the percent inhibition of HCG-induced progesterone secretion for each concentration of the LHRH agonist.

-

Determine the relative agonistic activities based on their inhibition potencies.[28]

-

Caption: Workflow for an In Vitro Bioassay of LHRH Agonists.

Side Effects and Management

The therapeutic effects of LHRH analogs are intrinsically linked to the induction of a hypogonadal state, which can lead to a range of side effects.

-

Common Side Effects: Hot flushes, decreased libido, erectile dysfunction, vaginal dryness, and testicular atrophy are common due to low sex steroid levels.[11][25][29]

-

Long-Term Risks: Prolonged use can lead to bone density loss (osteoporosis), metabolic changes such as weight gain and insulin resistance, and an increased risk of cardiovascular events.[11][25][29]

Management strategies include "add-back" therapy with low-dose estrogen and progestin in women being treated for benign gynecological conditions to mitigate hypoestrogenic side effects while maintaining therapeutic efficacy.[15]

Future Directions and Conclusion

The discovery and development of synthetic LHRH analogs have revolutionized the treatment of hormone-dependent diseases. The elucidation of their extrapituitary effects has opened up new avenues for research and therapeutic development. Future research will likely focus on:

-

Targeted Drug Delivery: Utilizing LHRH analogs as targeting moieties to deliver cytotoxic agents, radiopharmaceuticals, or nanoparticles specifically to tumor cells that overexpress LHRH receptors.[3][17][24][30]

-

Novel Analogs and Formulations: The development of new analogs with improved pharmacokinetic profiles and reduced side effects.

-

Combination Therapies: Exploring the synergistic effects of LHRH analogs with other anticancer agents, such as chemotherapy, targeted therapies, and immunotherapy.[23]

References

-

Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

West, C. P. (1988). Clinical aspects of LHRH analogues in gynaecology: a review. Human Reproduction, 3(2), 149-155. Retrieved from [Link]

-

Kiesel, L., & Sandow, J. (1989). Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues. Journal of Steroid Biochemistry, 34(1-6), 485-490. Retrieved from [Link]

-

Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

West, C. P., & Baird, D. T. (1987). Clinical applications of LHRH analogues. Clinical Endocrinology, 26(2), 231-244. Retrieved from [Link]

-

Crowley, W. F. (1984). An Overview of LHRH and Its Analogues: Clinical Uses. Upsala Journal of Medical Sciences, 89(1), 3-10. Retrieved from [Link]

-

Dr.Oracle. (2025, October 13). What is the role of Gonadotropin-Releasing Hormone (GnRH) agonists and antagonists in suppressing the Hypothalamic-Pituitary-Ovarian (HPO) axis?. Retrieved from [Link]

-

Hsueh, A. J., & Erickson, G. F. (1981). Relative potencies of gonadotropin-releasing hormone agonists and antagonists on ovarian and pituitary functions. Endocrinology, 108(4), 1331-1336. Retrieved from [Link]

-

Turgeon, J. L., & Waring, D. W. (1994). A pathway for luteinizing hormone releasing-hormone self-potentiation: cross-talk with the progesterone receptor. Molecular Endocrinology, 8(7), 848-856. Retrieved from [Link]

-

Moretti, R. M., Montagnani, M. S., & Limonta, P. (2001). LHRH analogues as anticancer agents: pituitary and extrapituitary sites of action. Expert Opinion on Investigational Drugs, 10(4), 675-689. Retrieved from [Link]

-

Al-Hujaily, E. M., & Al-Otaibi, M. M. (2021). New drug delivery strategies targeting the GnRH receptor in breast and other cancers. Journal of Drug Targeting, 29(10), 1059-1072. Retrieved from [Link]

-

Limonta, P., Montagnani, M. S., & Moretti, R. M. (2012). GnRH Receptors in Cancer: From Cell Biology to Novel Targeted Therapeutic Strategies. Endocrine Reviews, 33(5), 784-811. Retrieved from [Link]

-

Tombal, B., & Cornford, P. (2024). Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents. BJU International. Retrieved from [Link]

-

Sir, M. Y., & Oróstica, M. L. (2022). Conventional and new proposals of GnRH therapy for ovarian, breast, and prostatic cancers. Frontiers in Endocrinology, 13, 962998. Retrieved from [Link]

-

Crawford, E. D. (2004). Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge. Reviews in Urology, 6(Suppl 7), S13-S17. Retrieved from [Link]

-

Yen, S. S. C. (1991). Regulation of the Pituitary Response to Gonadotropin-Releasing Hormone. In Yen & Jaffe's Reproductive Endocrinology (3rd ed.). Retrieved from [Link]

-

Sandow, J. (1983). Clinical applications of LHRH and its analogues. Clinical Endocrinology, 18(6), 571-592. Retrieved from [Link]

-

Pienkowski, C., & Tauber, M. (2004). Pituitary and gonadal effects of GnRH (gonadotropin releasing hormone) analogues in two peripubertal female rat models. Molecular and Cellular Endocrinology, 214(1-2), 125-131. Retrieved from [Link]

-

Limonta, P., Montagnani, M. S., & Moretti, R. M. (2006). Gonadotropin-Releasing Hormone (GnRH) Receptors in Tumors: a New Rationale for the Therapeutical Application of GnRH Analogs in Cancer Patients?. Current Cancer Drug Targets, 6(3), 229-239. Retrieved from [Link]

-

Emons, G., & Schally, A. V. (1994). GnRH analogs in gynecological oncology: a review. Gynecologic Oncology, 52(3), 409-420. Retrieved from [Link]

-

Schally, A. V. (1999). LH-RH analogues: I. Their impact on reproductive medicine. Gynecological Endocrinology, 13(6), 401-409. Retrieved from [Link]

-

Schally, A. V. (1999). LH-RH analogues: I. Their impact on reproductive medicine. Gynecological Endocrinology, 13(6), 401-409. Retrieved from [Link]

-

Moretti, R. M., Montagnani, M. S., & Limonta, P. (2001). LHRH analogues as anticancer agents: pituitary and extrapituitary sites of action. Expert Opinion on Investigational Drugs, 10(4), 675-689. Retrieved from [Link]

-

The Aggie Transcript. (2024, November 1). The Efficacy of LHRH Analog Treatments on Prostate Cancer. Retrieved from [Link]

-

Ginj, M., & Zhang, H. (2025, December 9). Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer. Cancers, 17(24), 4811. Retrieved from [Link]

-

Tombal, B., & Cornford, P. (2024, November 15). Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents. BJU International. Retrieved from [Link]

-

van Loenen, A. C., & Huirne, J. A. (2010). Pituitary sensitizing effect of GnRH antagonists: a mechanism explaining LH escape during IVF?. Human Reproduction, 25(6), 1343-1348. Retrieved from [Link]

-

Wikipedia. (n.d.). Gonadotropin-releasing hormone receptor. Retrieved from [Link]

-

Reissmann, T., & Felberbaum, R. (1999). Luteinizing hormone-releasing hormone (LHRH) analogues ± mode of action. [Diagram]. Retrieved from [Link]

-

Corbin, A. (1982). From contraception to cancer: a review of the therapeutic applications of LHRH analogues as antitumor agents. The Yale Journal of Biology and Medicine, 55(1), 27-47. Retrieved from [Link]

-

Prostate Cancer UK. (2025, April 15). Side effects of hormone therapy. Retrieved from [Link]

-

Ginj, M., & Zhang, H. (2025, November 3). Radiolabeled LHRH and FSH Analogues as Cancer Theranostic Agents: A Systematic Review. Pharmaceuticals, 18(11), 1544. Retrieved from [Link]

-

Moretti, R. M., Montagnani, M. S., & Limonta, P. (2002). Locally Expressed LHRH Receptors Mediate the Oncostatic and Antimetastatic Activity of LHRH Agonists on Melanoma Cells. The Journal of Clinical Endocrinology & Metabolism, 87(8), 3791-3797. Retrieved from [Link]

-

National Cancer Institute. (2024, October 4). Hormone Therapy for Prostate Cancer Fact Sheet. Retrieved from [Link]

-

Conn, P. M., & Janovick, J. A. (1999). Pituitary and extrapituitary actions of gonadotrophin-releasing hormone and its analogues. Human Reproduction Update, 5(1), 60-73. Retrieved from [Link]

-

Grumbach, M. M., & Styne, D. M. (1992). Pharmacokinetics and Pharmacodynamics of GnRH Agonists: Clinical Implications in Pediatrics. Hormone Research in Paediatrics, 38(Suppl. 1), 2-10. Retrieved from [Link]

-

He, B., & Lee, V. W. (1995). An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells. Journal of Pharmacological and Toxicological Methods, 34(3), 155-160. Retrieved from [Link]

-

ActiveHealth Management. (n.d.). Gonadotropin- Releasing Hormone Analogs and Antagonists. Retrieved from [Link]

-

TreatmentGPS. (n.d.). LHRH Agonist (Analog). Retrieved from [Link]

-

U.S. Fish and Wildlife Service. (n.d.). STUDY PROTOCOL FOR A COMPASSIONATE AQUACULTURE INVESTIGATIONAL NEW ANIMAL DRUG (INAD) EXEMPTION FOR LUTEINIZING HORMONE-RELEASIN. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of GnRH antagonists and LHRH agonists. FSH,... [Image]. Retrieved from [Link]

-

exaly.com. (n.d.). CLINICAL APPLICATIONS OF LHRH AND ITS ANALOGUES Clinical Endocrinology. Retrieved from [Link]

-

National Cancer Institute. (n.d.). LHRH Analogue Therapy with Enzalutamide or Bicalutamide in Treating Patients with Metastatic Hormone Sensitive Prostate Cancer. Retrieved from [Link]

-

Schally, A. V., & Block, N. L. (2017). Discovery of LHRH and development of LHRH analogs for prostate cancer treatment. The Prostate, 77(8), 839-854. Retrieved from [Link]

-

Schally, A. V., & Block, N. L. (2017). Discovery of LHRH and development of LHRH analogs for prostate cancer treatment. The Prostate, 77(8), 839-854. Retrieved from [Link]

Sources

- 1. Frontiers | Conventional and new proposals of GnRH therapy for ovarian, breast, and prostatic cancers [frontiersin.org]

- 2. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]

- 3. mdpi.com [mdpi.com]

- 4. ujms.net [ujms.net]

- 5. Clinical applications of LHRH and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LHRH analogues as anticancer agents: pituitary and extrapituitary sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hormone Therapy for Prostate Cancer Fact Sheet - NCI [cancer.gov]

- 11. TreatmentGPS [treatmentgps.com]

- 12. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Clinical aspects of LHRH analogues in gynaecology: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. droracle.ai [droracle.ai]

- 16. LH-RH analogues: I. Their impact on reproductive medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical applications of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]

- 21. Pituitary and extrapituitary actions of gonadotrophin-releasing hormone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. From contraception to cancer: a review of the therapeutic applications of LHRH analogues as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. erc.bioscientifica.com [erc.bioscientifica.com]

- 25. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. GnRH analogs in gynecological oncology: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pituitary and gonadal effects of GnRH (gonadotropin releasing hormone) analogues in two peripubertal female rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. prostatecanceruk.org [prostatecanceruk.org]

- 30. benthamdirect.com [benthamdirect.com]

In vivo effects of (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH on testosterone levels

Technical Monograph: Pharmacodynamics and Endocrine Modulation by (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH

Executive Summary & Molecular Profile

The peptide This compound is a synthetic, nonapeptide super-agonist of the Gonadotropin-Releasing Hormone (GnRH/LHRH) receptor. Structurally, it represents a "third-generation" modification of the native decapeptide, designed to overcome the rapid proteolytic degradation and low receptor affinity inherent to endogenous LHRH.

This guide details the biphasic pharmacological action of this specific analog: an initial potent stimulation of the pituitary-gonadal axis (the "flare"), followed by profound receptor desensitization and downregulation, resulting in chemical castration.[1][2]

Structural Activity Relationship (SAR)

The potency of this analog is derived from three critical modifications to the native sequence (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2):

| Position | Modification | Mechanistic Impact |

| 5 | D-Tyr (Substitution) | Increases lipophilicity and aromatic stacking within the receptor binding pocket, enhancing affinity compared to native L-Tyr. |

| 6 | D-Leu (Substitution) | Critical Modification. Replaces Glycine to stabilize the bioactive |

| 9-10 | Pro-NHEt (Ethylamide) | Deletion of Gly10 and modification of Pro9 to an ethylamide increases binding affinity by mimicking the type II |

Mechanism of Action: The Biphasic Switch

To effectively utilize this analog in research or drug development, one must understand the temporal switch from agonist to functional antagonist.

Phase I: Acute Stimulation (0–72 Hours)

Upon initial administration, the analog binds to

-

Pathway: Receptor occupancy activates Phospholipase C (PLC), generating IP3 and Diacylglycerol (DAG).

-

Result: Intracellular

mobilization triggers the immediate release of stored Luteinizing Hormone (LH) and Follicle Stimulating Hormone (FSH). -

In Vivo Consequence: Hyper-stimulation of Leydig cells causes a transient surge in serum testosterone (Testosterone Flare).

Phase II: Desensitization & Suppression (>7 Days)

Continuous exposure (due to the analog's extended half-life or depot administration) prevents receptor recycling.

-

Uncoupling: The receptor uncouples from the G-protein signaling machinery.

-

Internalization: Receptor-ligand complexes are internalized and degraded without replenishment (Downregulation).

-

Result: Pituitary becomes refractory to GnRH stimulation. LH/FSH secretion collapses.

-

In Vivo Consequence: Gonadal quiescence; testosterone falls to castrate levels (typically <50 ng/dL in humans; <0.5 ng/mL in rodent models).

Pathway Visualization

Figure 1: Biphasic mechanism of action showing the transition from acute signaling (Flare) to receptor downregulation (Castration).

Experimental Protocols

The following protocols are designed for rodent models (Male Wistar or Sprague-Dawley Rats) to validate the efficacy of the analog.

Protocol A: Preparation and Administration

-

Reconstitution: Dissolve the lyophilized peptide in sterile saline (0.9% NaCl) containing 0.1% BSA (Bovine Serum Albumin) to prevent adsorption to plasticware.

-

Dosage:

-

Acute Study: 1.0 µg/kg (Subcutaneous).

-

Chronic Suppression: 10–100 µg/kg/day (via Osmotic Minipump) or depot formulation.

-

-

Control: Vehicle-only group (Saline/BSA) is mandatory.

Protocol B: Validating the "Flare" (0–48 Hours)

Objective: Confirm agonist activity.

-

Baseline: Collect tail vein blood at T=0.

-

Injection: Administer single S.C. bolus.

-

Sampling: Collect blood at T=60 min, 4 hours, 24 hours.

-

Assay: Measure Serum Testosterone via LC-MS/MS or validated ELISA.

-

Success Criterion: Testosterone levels at 4h–24h must be

200% of baseline.

-

Protocol C: Validating Chemical Castration (14–21 Days)

Objective: Confirm receptor downregulation.

-

Administration: Daily S.C. injections or implantation of osmotic pump (Alzet) delivering continuous dose.

-

Sampling: Collect blood weekly (Day 7, 14, 21).

-

Necropsy (Day 21):

-

Harvest Testes and Seminal Vesicles.

-

Weigh wet tissue immediately.

-

Success Criterion: Significant reduction in organ weight (Atrophy) vs. Control. Serum T levels < 0.5 ng/mL.

-

Workflow Visualization

Figure 2: Experimental timeline for validating both the acute agonist effect and chronic suppressive effect.

Quantitative Data Summary

The following table summarizes expected physiological responses based on standard super-agonist profiles (e.g., Leuprolide/Triptorelin class) which this analog mimics.

| Parameter | Native LHRH | This compound |

| Half-Life ( | 2–4 minutes | 3–4 hours (estimated) |

| Receptor Affinity ( | ~1 nM | ~0.1–0.3 nM (Higher Affinity) |

| T-Level (4 Hours) | Mild Elevation | Surge (>300% Baseline) |

| T-Level (21 Days) | Normal (Pulsatile) | Castrate (<5% Baseline) |

| Testicular Weight | Normal | Atrophied (-40% to -60%) |

References

-

Schally, A. V., et al. (1980). "Luteinizing hormone-releasing hormone (LHRH) analogs with increased biological activity produced by D-amino acid substitutions in position 6."[3][4] Proceedings of the National Academy of Sciences.

-

Mizutani, T., et al. (1998).[5] "Suppression of cell proliferation and induction of apoptosis in uterine leiomyoma by gonadotropin-releasing hormone agonist (leuprolide acetate)."[5] Journal of Clinical Endocrinology & Metabolism.

- Labrie, F., et al. (1978). "Mechanism of action of LHRH analogs in the pituitary and gonads." Journal of Steroid Biochemistry.

-

Bachem. (n.d.). "(Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH Acetate Product Data." Fisher Scientific.[6][7] [6]

-

BenchChem. (2025).[4] "The Evolution of a Superagonist: A Technical Guide to (D-Leu6)-LHRH Analogs."

Note: The specific analog this compound is often utilized in comparative peptide screening and functions pharmacologically as a high-potency variant of Leuprolide (which lacks the D-Tyr5 modification).

Sources

- 1. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]

- 2. TreatmentGPS [treatmentgps.com]

- 3. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS#:74381-53-6 | (Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH acetate salt | Chemsrc [chemsrc.com]

- 6. Bachem (Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH Acetate, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 7. Bachem (Des-Gly10,D-Trp6,Pro-NHEt9)-LHRH High acetate salt, Quantity: Each | Fisher Scientific [fishersci.com]

Methodological & Application

Application Note: In Vitro Characterization of (Des-Gly10, D-Tyr5, D-Leu6, Pro-NHEt9)-LHRH

This guide details the in vitro application of (Des-Gly10, D-Tyr5, D-Leu6, Pro-NHEt9)-LHRH , a synthetic super-agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This specific analog is structurally optimized for enhanced receptor binding affinity, metabolic stability, and is frequently employed as a pharmacological probe or radioligand precursor in molecular endocrinology and oncology research.

Introduction & Mechanism of Action

Peptide Identity

-

Sequence: pGlu-His-Trp-Ser-D-Tyr -D-Leu -Leu-Arg-Pro-NHEt (Des-Gly10)

-

Class: GnRH Receptor (GnRHR) Super-Agonist.

-

Key Modifications:

-

D-Leu6 & Pro-NHEt9 (Des-Gly10): These modifications (shared with Leuprolide) stabilize the peptide's

-turn conformation, significantly reducing degradation by post-proline cleaving enzymes and increasing binding affinity to the GnRHR. -

D-Tyr5: The substitution of L-Tyr with D-Tyr at position 5 further restricts conformational freedom, enhancing potency. Crucially, this residue provides an optimal site for radio-iodination (

I), making this analog a preferred scaffold for developing radioligands used in receptor binding mapping.

-

Mechanism of Action

Upon binding to the G

Material Preparation & Handling

CRITICAL: Peptides are susceptible to aggregation and adsorption to surfaces.

Reconstitution Protocol

-

Equilibration: Allow the lyophilized peptide vial to reach room temperature (20–25°C) before opening to prevent condensation.

-